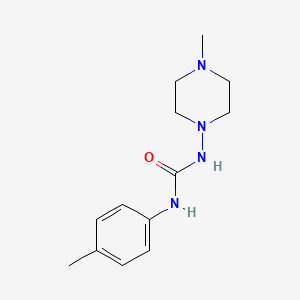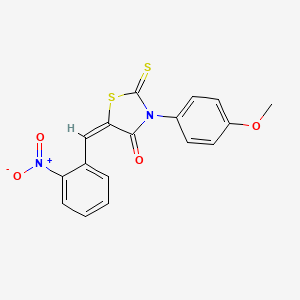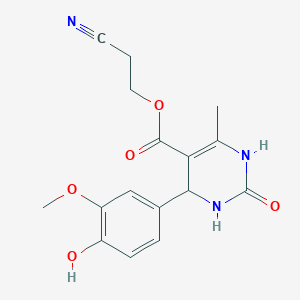![molecular formula C17H19F2N3O B4985692 (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B4985692.png)
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as DF-MP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine exerts its therapeutic effects by binding to specific receptors in the body, including the sigma-1 receptor and the serotonin transporter. By binding to these receptors, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can modulate various cellular processes, including cell growth, cytokine production, and neurotransmitter release.
Biochemical and Physiological Effects:
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to have various biochemical and physiological effects in the body. In cancer cells, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can induce apoptosis by activating the caspase cascade, which is responsible for programmed cell death. In inflammation, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce the production of cytokines, which are responsible for the inflammatory response. In neurological disorders, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, and future research should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, research should focus on developing more efficient synthesis methods for (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine and improving its solubility and bioavailability. Finally, future research should explore the potential of (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine as a drug candidate for various diseases.
Métodos De Síntesis
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with 2-(4-morpholinyl)-3-pyridinylmethanamine in the presence of a catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine.
Aplicaciones Científicas De Investigación
(3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurological disorders. In cancer research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has shown that (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine can reduce inflammation by inhibiting the production of cytokines, which are responsible for the inflammatory response. In neurological disorder research, (3,4-difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-4-3-13(10-16(15)19)11-20-12-14-2-1-5-21-17(14)22-6-8-23-9-7-22/h1-5,10,20H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWWQKYRJCYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CNCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)
![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)

![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)
![N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)

![3-ethyl-5-{4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985698.png)

![5-(4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4985705.png)